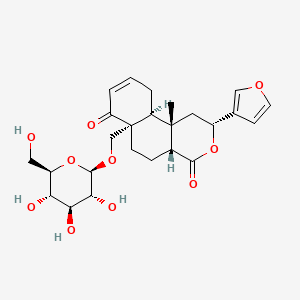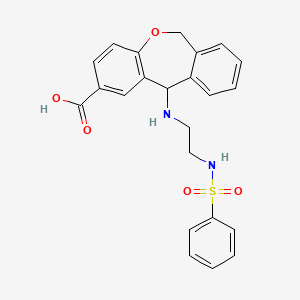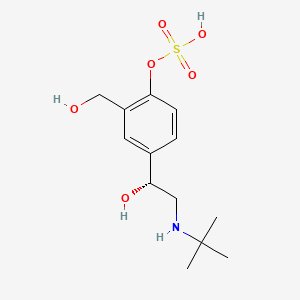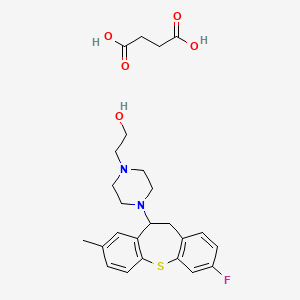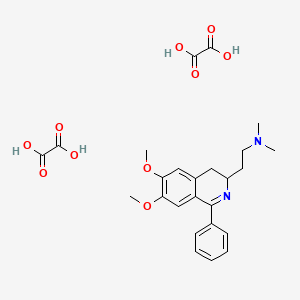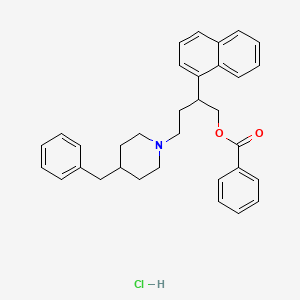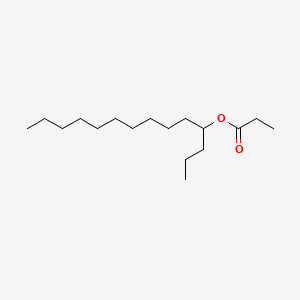
gamma-Terpinyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Terpinyl butyrate is a chemical compound that belongs to the class of terpenes, specifically a monoterpenoid ester. It is derived from gamma-terpineol and butyric acid. Terpenes are naturally occurring compounds found in plants, and they are known for their aromatic properties. This compound is often used in the fragrance and flavor industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Terpinyl butyrate can be synthesized through the esterification of gamma-terpineol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of gamma-terpineol and butyric acid into the reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at the desired temperature to achieve the esterification.
Chemical Reactions Analysis
Types of Reactions
Gamma-Terpinyl butyrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound back to gamma-terpineol.
Substitution: It can undergo substitution reactions where the butyrate group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction conditions typically involve an acidic or basic medium and elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions to achieve reduction.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent, such as ethanol or methanol, under reflux conditions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of this compound oxide and other oxidized derivatives.
Reduction: Reduction reactions yield gamma-terpineol as the major product.
Substitution: Substitution reactions produce various esters and other derivatives, depending on the nucleophile used.
Scientific Research Applications
Gamma-Terpinyl butyrate has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other terpenoid compounds and as a reagent in organic synthesis.
Biology: this compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry: It is widely used in the fragrance and flavor industry to impart pleasant aromas to products such as perfumes, cosmetics, and food items.
Mechanism of Action
The mechanism of action of gamma-Terpinyl butyrate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to cell lysis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Gamma-Terpinyl butyrate can be compared with other similar compounds, such as:
Alpha-Terpinyl acetate: Another monoterpenoid ester with similar aromatic properties, used in the fragrance industry.
Beta-Terpinyl butyrate: A structural isomer with different chemical and biological properties.
Gamma-Terpinyl acetate: Similar in structure but with an acetate group instead of a butyrate group, leading to different reactivity and applications.
This compound is unique due to its specific combination of gamma-terpineol and butyric acid, which imparts distinct aromatic and biological properties that are not found in other terpenoid esters.
Properties
CAS No. |
72596-23-7 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(1-methyl-4-propan-2-ylidenecyclohexyl) butanoate |
InChI |
InChI=1S/C14H24O2/c1-5-6-13(15)16-14(4)9-7-12(8-10-14)11(2)3/h5-10H2,1-4H3 |
InChI Key |
YSXQRJMSWVKTFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1(CCC(=C(C)C)CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)
![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)

